molecular formula C8H4BrNO2 B2707487 5-Bromobenzo[d][1,3]dioxole-4-carbonitrile CAS No. 1795662-62-2

5-Bromobenzo[d][1,3]dioxole-4-carbonitrile

Cat. No.: B2707487
CAS No.: 1795662-62-2
M. Wt: 226.029
InChI Key: RTMNHQOZDWSUOI-UHFFFAOYSA-N
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Description

5-Bromobenzo[d][1,3]dioxole-4-carbonitrile is an organic compound with the molecular formula C8H4BrNO2. It is a derivative of benzodioxole, a bicyclic compound consisting of a benzene ring fused with a dioxole ring. The presence of a bromine atom and a nitrile group on the benzodioxole ring makes this compound unique and valuable in various chemical applications.

Preparation Methods

The synthesis of 5-Bromobenzo[d][1,3]dioxole-4-carbonitrile typically involves the bromination of 1,3-benzodioxole followed by the introduction of a nitrile group. One common method is as follows:

    Bromination: 1,3-benzodioxole is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.

    Nitrile Introduction: The brominated intermediate is then reacted with a suitable nitrile source, such as sodium cyanide, under appropriate conditions to form the nitrile group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

5-Bromobenzo[d][1,3]dioxole-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitrile group can be reduced to an amine or other derivatives using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include sodium cyanide, iron(III) bromide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromobenzo[d][1,3]dioxole-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromobenzo[d][1,3]dioxole-4-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and nitrile groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

5-Bromobenzo[d][1,3]dioxole-4-carbonitrile can be compared with other benzodioxole derivatives, such as:

    5-Bromo-1,3-benzodioxole: Lacks the nitrile group, making it less versatile in certain chemical reactions.

    1,3-Benzodioxole-4-carbonitrile:

    5-Bromo-1,3-benzodioxole-4-carboxaldehyde: Contains an aldehyde group instead of a nitrile group, leading to different chemical properties and uses.

The presence of both bromine and nitrile groups in this compound makes it unique and valuable for specific applications in research and industry.

Properties

IUPAC Name

5-bromo-1,3-benzodioxole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2/c9-6-1-2-7-8(5(6)3-10)12-4-11-7/h1-2H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMNHQOZDWSUOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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